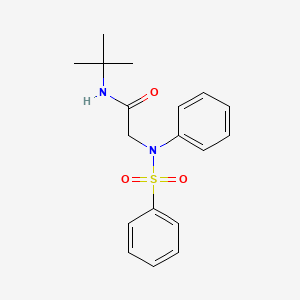![molecular formula C20H18ClN3O4S B3827909 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B3827909.png)
1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione
Overview
Description
1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione is not fully understood. However, it has been found to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in the regulation of various physiological and behavioral processes, including mood, anxiety, and pain perception. By blocking the activity of this receptor, 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione may modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antipsychotic and antidepressant effects. 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has also been found to reduce the activity of the HPA axis, which is involved in the regulation of stress response. This may contribute to its anxiolytic effects. Additionally, 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has been found to have analgesic effects, possibly through its modulation of pain perception pathways in the brain.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its biological activities. It is also relatively stable and can be synthesized in high yields and purity. However, there are also some limitations to its use in lab experiments. 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has poor solubility in water, which may limit its bioavailability and make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione. One area of research is the development of more potent and selective analogs of the compound. This may lead to the discovery of new therapeutic applications and a better understanding of its mechanism of action. Another area of research is the investigation of the long-term effects of 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione on brain function and behavior. This may provide insights into its safety and potential for clinical use. Additionally, the study of 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione in animal models of neurological disorders may provide further evidence of its therapeutic potential.
Scientific Research Applications
1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(3-chlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-1H-pyrrole-2,5-dione has also been found to have potential applications in the treatment of various neurological disorders, such as schizophrenia, bipolar disorder, and neuropathic pain.
properties
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-15-5-4-6-16(13-15)24-19(25)14-18(20(24)26)22-9-11-23(12-10-22)29(27,28)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLICZMMVGNAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzenesulfonyl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827829.png)
![4-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827834.png)
![4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3827835.png)



![5,5'-carbonylbis[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3827870.png)
![4-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3827873.png)


![8-[4-(diethylamino)-2-methylbenzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3827894.png)
![[4'-bromo-4-(4-morpholinylcarbonyl)-2-biphenylyl][4-(4-morpholinyl)phenyl]methanone](/img/structure/B3827913.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3827915.png)
![1-(4-methoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3827923.png)